
Diethylsuccinimidatedihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethylsuccinimidatedihydrochloride is a chemical compound with the molecular formula C7H14N2O2·2HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is particularly noted for its role in the synthesis of chiral bis(oxazoline) ligands and its use in the preparation of intramolecularly cross-linked urokinase .
准备方法
Synthetic Routes and Reaction Conditions: Diethylsuccinimidatedihydrochloride can be synthesized through the reaction of diethyl malonimidate with hydrochloric acid. The reaction typically involves the following steps:
Reactants: Diethyl malonimidate and hydrochloric acid.
Conditions: The reaction is carried out in an aqueous medium at a controlled temperature.
Procedure: Diethyl malonimidate is dissolved in water, and hydrochloric acid is added dropwise with constant stirring. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process includes:
Reactant Preparation: High-purity diethyl malonimidate and hydrochloric acid are prepared.
Reaction: The reactants are mixed in a reactor with continuous monitoring of temperature and pH.
Purification: The product is purified through crystallization and filtration to remove any impurities.
化学反应分析
Types of Reactions: Diethylsuccinimidatedihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are used under basic conditions.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted imidates and related compounds.
科学研究应用
Diethylsuccinimidatedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of chiral bis(oxazoline) ligands, which are important in asymmetric catalysis.
Biology: Employed in the preparation of intramolecularly cross-linked urokinase, which has applications in enzymology and protein engineering.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of catalysts and other chemical intermediates.
作用机制
The mechanism of action of diethylsuccinimidatedihydrochloride involves its interaction with molecular targets through various pathways:
Molecular Targets: It interacts with enzymes and proteins, modifying their activity.
Pathways: It can inhibit or activate specific biochemical pathways, depending on the context of its use.
相似化合物的比较
Diethylsuccinimidatedihydrochloride can be compared with other similar compounds such as diethyl malonimidate and diethyl succinate:
Diethyl Malonimidate: Similar in structure but lacks the hydrochloride component, making it less reactive in certain conditions.
Diethyl Succinate: Different functional groups lead to varied reactivity and applications.
Uniqueness: this compound is unique due to its dual functionality, allowing it to participate in a wide range of chemical reactions and applications.
属性
分子式 |
C8H18Cl2N2O2 |
|---|---|
分子量 |
245.14 g/mol |
IUPAC 名称 |
diethyl butanediimidate;dihydrochloride |
InChI |
InChI=1S/C8H16N2O2.2ClH/c1-3-11-7(9)5-6-8(10)12-4-2;;/h9-10H,3-6H2,1-2H3;2*1H |
InChI 键 |
MKPPHECEHWZPFH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=N)CCC(=N)OCC.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Iodobenzo[d]thiazol-2(3H)-one](/img/structure/B13115575.png)
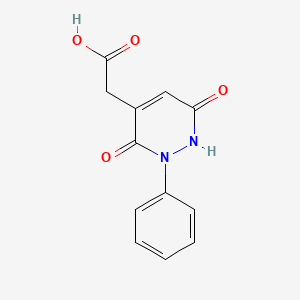


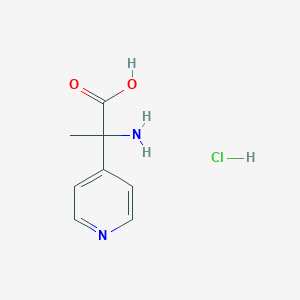
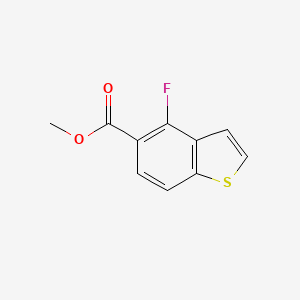
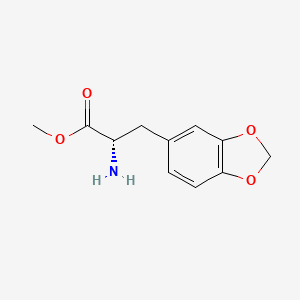


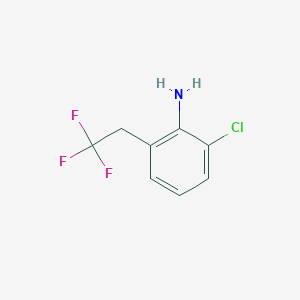
![3-Bromo-10-chloro-6-(2-cyclopropylthiazol-5-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13115624.png)
![2-((9H-fluoren-9-yl)methyl) 7-tert-butyl 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B13115627.png)


